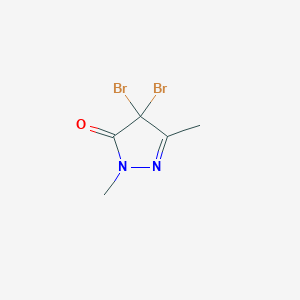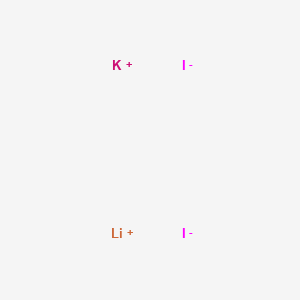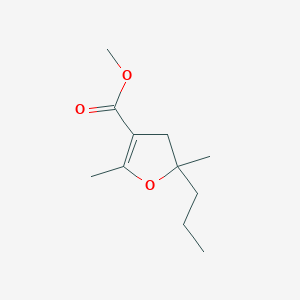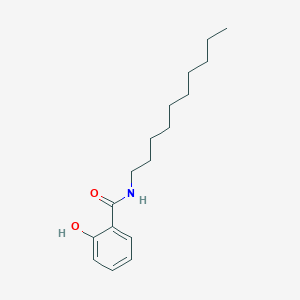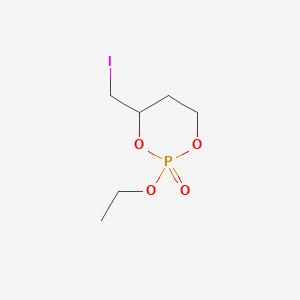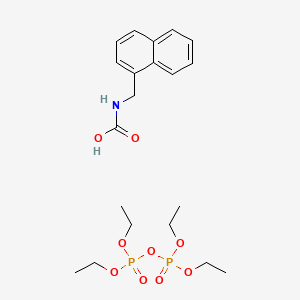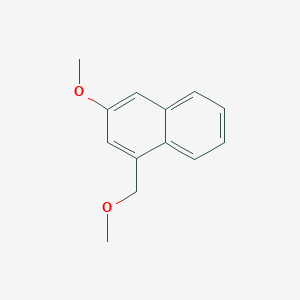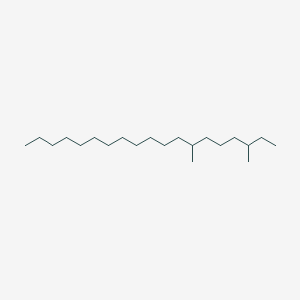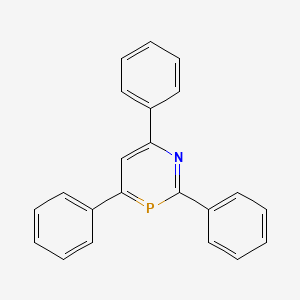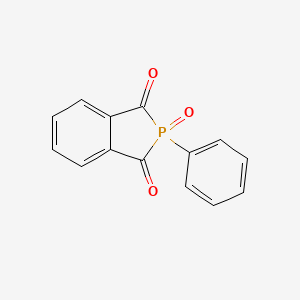![molecular formula C12H19NO B14304651 3-[(Butan-2-yl)(ethyl)amino]phenol CAS No. 112008-23-8](/img/structure/B14304651.png)
3-[(Butan-2-yl)(ethyl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Butan-2-yl)(ethyl)amino]phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)(ethyl)amino]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with butan-2-yl and ethyl amine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-[(Butan-2-yl)(ethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) can be used.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
科学研究应用
3-[(Butan-2-yl)(ethyl)amino]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(Butan-2-yl)(ethyl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation.
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications to BHA.
Uniqueness
3-[(Butan-2-yl)(ethyl)amino]phenol is unique due to the presence of both butan-2-yl and ethyl amino groups, which confer distinct chemical and biological properties compared to other phenolic compounds
属性
CAS 编号 |
112008-23-8 |
|---|---|
分子式 |
C12H19NO |
分子量 |
193.28 g/mol |
IUPAC 名称 |
3-[butan-2-yl(ethyl)amino]phenol |
InChI |
InChI=1S/C12H19NO/c1-4-10(3)13(5-2)11-7-6-8-12(14)9-11/h6-10,14H,4-5H2,1-3H3 |
InChI 键 |
XFVTWHMRMMQDRI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N(CC)C1=CC(=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


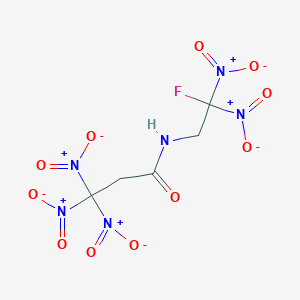
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
